6-Fluoro-5-iodo-1H-indazole is a novel synthetic compound primarily investigated for its potential as a Positron Emission Tomography (PET)/ Single-photon emission computed tomography (SPECT) imaging agent targeting nicotinic acetylcholine receptors (nAChRs) in the brain []. Its structure combines fluorine and iodine atoms, allowing for radiolabeling with either fluorine-18 (for PET) or iodine-123 (for SPECT) []. This dual-modality potential makes it a valuable tool for studying nAChR involvement in various neurological disorders.
The synthesis of 6-fluoro-5-iodo-1H-indazole, also referred to as "niofene" in the relevant literature, has been achieved through a multistep process. While specific details of the synthesis are not provided in the available literature [], it is mentioned that the compound was designed to possess rapid binding kinetics similar to [18F]-nifene, a known PET imaging agent []. This suggests a synthesis strategy focused on incorporating structural features that mimic the pharmacokinetic properties of existing tracers.
6-Fluoro-5-iodo-1H-indazole is believed to bind to nicotinic α4β2 acetylcholine receptors (nAChRs) in the brain []. This binding is likely facilitated by its structural similarity to other known nAChR ligands, such as nicotine and A-85380 []. The exact binding site and interactions responsible for its affinity remain to be elucidated.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9